N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethyl group, and an oxoimidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-2-oxoimidazolidine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an oxoimidazolidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
89645-61-4 |
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Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-8-7-15(2)12(18)16(8)11(17)14-10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,17) |
InChI Key |
IAWPWFPLQKETRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1C(=O)NC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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